1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone, followed by formylation. The reaction typically requires an acidic catalyst and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Ethyl-3-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Comparison: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. This makes it particularly useful in reactions requiring aldehyde functionalities, such as condensation reactions and the formation of Schiff bases .
Properties
IUPAC Name |
2-ethyl-5-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-7(5-10)4-6(2)8-9/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSBZDSWCXYERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138159-72-4 |
Source
|
Record name | 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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